(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a phenylprop-2-enamide moiety
Preparation Methods
The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of aniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition can increase the bioavailability of neurotransmitters, potentially providing therapeutic benefits .
Comparison with Similar Compounds
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide can be compared with other similar compounds, such as:
Entacapone: A COMT inhibitor used in the treatment of Parkinson’s disease. Both compounds share structural similarities and may exhibit similar biological activities.
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Another compound with a cyano group and methoxyphenyl group, used in organic synthesis.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with similar structural features, used in various chemical reactions .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-11H,1H3,(H,19,20)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYVXEGXDKEWJR-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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